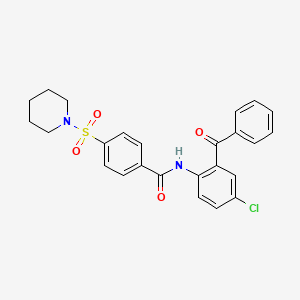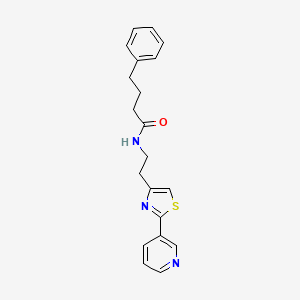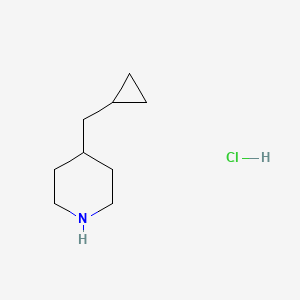![molecular formula C23H29N3O4S B2639030 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-87-4](/img/no-structure.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed various synthesis methods for compounds with structural similarities, focusing on the creation of derivatives with potential biological activities. For example, Markosyan et al. (2015) described the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, showcasing a method that could be applicable to the synthesis of related compounds (Markosyan et al., 2015). These synthesis techniques are crucial for creating derivatives for further pharmacological evaluation.
Biological Activity and Potential Therapeutic Uses
Several studies have focused on evaluating the biological activities of compounds with structural features similar to the query compound, revealing promising applications in the treatment of various conditions:
Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, indicating their potential as novel therapeutic agents against resistant bacterial strains. For instance, El‐Kazak and Ibrahim (2013) synthesized novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and assessed their antimicrobial efficacy, providing a foundation for the development of new antibiotics (El‐Kazak & Ibrahim, 2013).
Antitumor Activity : Compounds with similar structures have been evaluated for their antitumor properties. Markosyan et al. (2015) reported that several synthesized derivatives exhibited high anti-monoamine oxidase and antitumor activity, suggesting potential applications in cancer therapy (Markosyan et al., 2015).
Enzyme Inhibition : The ability to selectively inhibit specific enzymes makes these compounds interesting candidates for drug development. For example, compounds similar to the query have been studied for their potential as peptide deformylase inhibitors, a target for antibacterial drug development (Apfel et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 2-(cyclohex-1-en-1-yl)ethanamine and 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline. The reaction involves several steps, including protection of the amine group, bromination, substitution, and deprotection.", "Starting Materials": [ "2-(cyclohex-1-en-1-yl)ethanamine", "6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline", "Hexanoyl chloride", "Triethylamine", "Thionyl chloride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amine group in 2-(cyclohex-1-en-1-yl)ethanamine using hexanoyl chloride and triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)hexanamide.", "Step 2: Bromination of 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline using thionyl chloride to form 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7(8H)-yl chloride.", "Step 3: Substitution of the protected amine group in N-(2-(cyclohex-1-en-1-yl)ethyl)hexanamide with 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7(8H)-yl chloride using triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide.", "Step 4: Deprotection of the amine group using hydrochloric acid and sodium bicarbonate to obtain the final compound.", "Step 5: Purification of the final compound using a combination of ethyl acetate, methanol, and water, followed by drying with diethyl ether." ] } | |
CAS番号 |
688053-87-4 |
製品名 |
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide |
分子式 |
C23H29N3O4S |
分子量 |
443.56 |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H29N3O4S/c27-21(24-11-10-16-7-3-1-4-8-16)9-5-2-6-12-26-22(28)17-13-19-20(30-15-29-19)14-18(17)25-23(26)31/h7,13-14H,1-6,8-12,15H2,(H,24,27)(H,25,31) |
InChIキー |
KMAGTLCPPCMFBP-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)
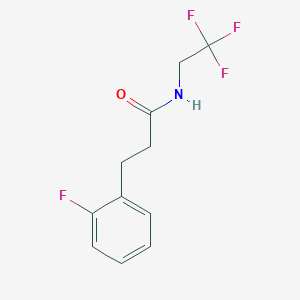
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2638952.png)
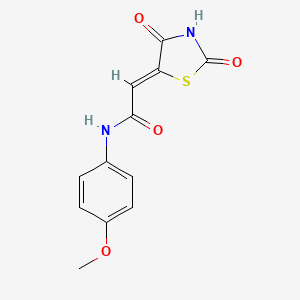


![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)
